(E)-N'-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide
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Overview
Description
(E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide is a chemical compound with a complex structure that includes a bromine atom attached to a picolinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide typically involves the reaction of 6-bromonicotinoyl chloride with N,N-dimethylformohydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 6-Bromonicotinoyl Chloride: This is achieved by reacting 6-bromonicotinic acid with thionyl chloride under reflux conditions.
Formation of (E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide: The 6-bromonicotinoyl chloride is then reacted with N,N-dimethylformohydrazine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide involves its interaction with specific molecular targets. The bromine atom and the picolinoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromonicotinoyl Chloride: A precursor in the synthesis of (E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide.
6-Bromopicolinic Acid: Another related compound with similar structural features.
Uniqueness
(E)-N’-(6-Bromopicolinoyl)-N,N-dimethylformohydrazonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-N-[(E)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,13,15)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECIQTNFCLSJLP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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